molecular formula C26H24N2O6S B2676835 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 902584-75-2

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2676835
CAS No.: 902584-75-2
M. Wt: 492.55
InChI Key: ACRNARHGACUCGO-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic quinolinone derivative characterized by a benzenesulfonyl substituent at position 3, an ethoxy group at position 6, and an N-(4-methoxyphenyl)acetamide moiety at position 1 of the quinolinone core. Its design integrates sulfonyl and arylacetamide groups, which are critical for molecular interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-13-14-23-22(15-20)26(30)24(35(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-18-9-11-19(33-2)12-10-18/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRNARHGACUCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-quinolones with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group . The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base . The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Quinolinone Substituents: The ethoxy group (target) vs.
  • Acetamide Aryl Group : The 4-methoxyphenyl group (target) offers electron-donating effects, enhancing solubility compared to the 4-chlorophenyl () or 3-methylphenyl () analogs .

Pharmacological and Biochemical Insights

Cytotoxicity Screening

The microculture tetrazolium (MTT) assay () is a standard method for evaluating cytotoxicity in human tumor cell lines. Compounds with substituents like 4-chlorophenyl () or 4-methoxy groups (target) may exhibit differential activity profiles due to variations in cellular uptake and target interaction. For example:

  • Ethyl vs. ethoxy groups at R6 could alter metabolic stability, as ethyl () is more lipophilic, favoring prolonged half-life but risking hepatotoxicity.
  • 4-Methoxyphenyl acetamide (target) may improve solubility, facilitating in vitro activity in assays like MTT .

Structural Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine in and analogs increases binding to hydrophobic enzyme pockets but may reduce bioavailability.
  • Aryl Substitutions : Methoxy groups (target) enhance solubility and may mitigate off-target effects compared to methyl or chlorine .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a quinoline core, which is known for its significant biological activity. The presence of the benzenesulfonyl group enhances its potential as a pharmacological agent.

Synthesis

The synthesis of this compound involves several key steps including:

  • Formation of the Quinoline Derivative : The initial step involves the reaction of appropriate precursors to form the quinoline backbone.
  • Sulfonation : The introduction of the benzenesulfonyl group is achieved through sulfonation reactions using benzenesulfonyl chloride.
  • Amidation : The acetamide functionality is introduced via amidation with 4-methoxyphenyl amine.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

A study reported that certain N-(benzene sulfonyl) acetamide derivatives displayed IC50 values as low as 0.011 μM against COX-2, indicating potent anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various pathogens. Notably, it exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, demonstrating its potential as a broad-spectrum antimicrobial agent. For example, related compounds showed MIC values around 6.63 mg/mL for S. aureus and C. albicans .

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound also shows promising antioxidant activity. Antioxidants are vital in mitigating oxidative stress-related diseases, and compounds with similar structures have been found to scavenge free radicals effectively .

Case Studies

Several case studies have highlighted the biological potential of compounds closely related to this compound:

  • In Vivo Studies : In a rat model of inflammation induced by carrageenan, compounds with similar structures demonstrated a significant reduction in paw edema, confirming their anti-inflammatory efficacy .
  • Pharmacokinetic Studies : A pharmacokinetic evaluation revealed favorable absorption and bioavailability profiles for related compounds when administered orally in animal models .

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